molecular formula C22H32N4O B3923067 (1R,2R)-1-[3-(3,5-dimethylpyrazol-1-yl)propyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

(1R,2R)-1-[3-(3,5-dimethylpyrazol-1-yl)propyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

Cat. No.: B3923067
M. Wt: 368.5 g/mol
InChI Key: BPRBVGLEPFVJIQ-RTWAWAEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-1-[3-(3,5-dimethylpyrazol-1-yl)propyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a spiro linkage between an indene and a piperidine ring, with additional functional groups that may impart specific chemical and biological properties.

Properties

IUPAC Name

(1R,2R)-1-[3-(3,5-dimethylpyrazol-1-yl)propyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O/c1-16-15-17(2)26(24-16)14-6-13-25(3)20-18-7-4-5-8-19(18)22(21(20)27)9-11-23-12-10-22/h4-5,7-8,15,20-21,23,27H,6,9-14H2,1-3H3/t20-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRBVGLEPFVJIQ-RTWAWAEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCN(C)C2C(C3(CCNCC3)C4=CC=CC=C24)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1CCCN(C)[C@H]2[C@@H](C3(CCNCC3)C4=CC=CC=C24)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-[3-(3,5-dimethylpyrazol-1-yl)propyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol can be achieved through a multi-step process:

    Formation of the Indene Ring: The indene ring can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Spiro Linkage Formation: The spiro linkage can be formed by reacting the indene derivative with a piperidine derivative under basic conditions.

    Functional Group Introduction: The pyrazole group can be introduced through a nucleophilic substitution reaction, where a suitable pyrazole derivative reacts with the spiro compound.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole and indene rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the pyrazole group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it an interesting subject for studying stereochemistry and reaction mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a ligand for various receptors or enzymes. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1R,2R)-1-[3-(3,5-dimethylpyrazol-1-yl)propyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to downstream effects.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound could influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclohexane-1,4’-piperidine]: Another spiro compound with a different ring structure.

    1-(3,5-dimethylpyrazol-1-yl)propylamine: A compound with a similar pyrazole group but lacking the spiro linkage.

    Indene-1,2-diol: A compound with an indene ring but different functional groups.

Uniqueness

The uniqueness of (1R,2R)-1-[3-(3,5-dimethylpyrazol-1-yl)propyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol lies in its combination of a spiro linkage, pyrazole group, and methylamino functionality. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-1-[3-(3,5-dimethylpyrazol-1-yl)propyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 2
(1R,2R)-1-[3-(3,5-dimethylpyrazol-1-yl)propyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.